N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichlorophenyl group, and a hydrazinecarbonyl formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of cyclohexylamine with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-{N’-[(1E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}formamide
- N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
Uniqueness
N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H17Cl2N3O2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H17Cl2N3O2/c16-12-7-4-8-13(17)11(12)9-18-20-15(22)14(21)19-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
NVCRSBBUSHCRIY-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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